molecular formula C10H10BrNO B2888210 1-(5-bromo-1H-indol-3-yl)ethan-1-ol CAS No. 1553992-62-3

1-(5-bromo-1H-indol-3-yl)ethan-1-ol

Cat. No.: B2888210
CAS No.: 1553992-62-3
M. Wt: 240.1
InChI Key: XFBZKZYXTCXBEL-UHFFFAOYSA-N
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Description

“1-(5-bromo-1H-indol-3-yl)ethan-1-ol” is a chemical compound with the CAS Number: 1553992-62-3 . It has a molecular weight of 240.1 . This compound is typically in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H10BrNO/c1-6(13)9-5-12-10-3-2-7(11)4-8(9)10/h2-6,12-13H,1H3 . This indicates the presence of carbon ©, hydrogen (H), bromine (Br), nitrogen (N), and oxygen (O) in the molecule .


Physical and Chemical Properties Analysis

“this compound” is a powder that has a molecular weight of 240.1 .

Scientific Research Applications

Crystal Structure and Hirshfeld Surface Analysis

The condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with other compounds has been utilized to synthesize derivatives that are characterized through spectroscopic, thermal tools, and X-ray crystal diffraction. Analysis of the crystal structure using Hirshfeld surface and 2D fingerprint plots revealed several short intermolecular interactions, indicating potential for diverse chemical applications (Barakat et al., 2017).

Antimicrobial and Antifungal Activities

Novel 1H-indole derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties. These compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Aspergillus niger and Candida albicans, highlighting their potential in developing new antimicrobial agents (Letters in Applied NanoBioScience, 2020).

Synthesis and Structural Evaluation

The synthesis of 5-methyl-6-acetyl substituted indole and gramine derivatives has been reported, showcasing the potential of these compounds in various chemical syntheses. The crystal structures of these compounds were determined, providing insights into their chemical behavior and potential applications (Kukuljan et al., 2016).

Eco-Friendly Synthesis Approaches

Research has developed eco-friendly synthesis methods for pharmaceutically interesting derivatives using sulfamic acid as an organo-catalyst. These methods are noted for their mild reaction conditions, excellent yields, and eco-friendliness, which is crucial for sustainable chemistry practices (Brahmachari & Banerjee, 2014).

DNA-Binding Analysis for Anticancer Potential

A study on the synthesis, characterization, and DNA-binding analysis of a new N3S2 Schiff base ligand and its Cu(ii) complexes reveals their potential as anticancer agents. The complexes showed strong binding affinity to CT-DNA, suggesting their applicability in designing new metal-based chemotherapy drugs (Warad et al., 2020).

Safety and Hazards

The compound is associated with certain hazards. It can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) .

Future Directions

Indole derivatives, such as “1-(5-bromo-1H-indol-3-yl)ethan-1-ol”, have been the focus of various research studies due to their broad range of chemical and biological properties . They are key intermediates in the preparation of biologically active compounds and play a significant role in cell biology . Therefore, future research may focus on exploring the potential applications of “this compound” in various fields, including medicine and pharmacology .

Properties

IUPAC Name

1-(5-bromo-1H-indol-3-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-6(13)9-5-12-10-3-2-7(11)4-8(9)10/h2-6,12-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBZKZYXTCXBEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CNC2=C1C=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1553992-62-3
Record name 1-(5-bromo-1H-indol-3-yl)ethan-1-ol
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